molecular formula C30H36O6 B12428239 2-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-2,4-dihydroxy-5-(3-methylbut-2-EN-1-YL)phenyl}-5,7-dihydroxy-2,3-dihydro-1-benzopyran-4-one

2-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-2,4-dihydroxy-5-(3-methylbut-2-EN-1-YL)phenyl}-5,7-dihydroxy-2,3-dihydro-1-benzopyran-4-one

Cat. No.: B12428239
M. Wt: 492.6 g/mol
InChI Key: WPROLIAXVJPKCX-UHFFFAOYSA-N
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Description

Sanggenol P is a naturally occurring flavonoid compound primarily found in plants of the Moraceae family, such as mulberry trees. It has garnered significant attention due to its potential therapeutic properties, particularly its anti-hepatitis B virus activity. The molecular formula of Sanggenol P is C30H36O6, and it has a molecular weight of 492.60 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sanggenol P involves the extraction of the compound from natural sources, primarily the root bark of mulberry trees. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the pure compound .

Industrial Production Methods: Industrial production of Sanggenol P is not well-documented, as it is primarily used for research purposes. large-scale extraction methods would likely involve optimizing solvent extraction and purification processes to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sanggenol P undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Sanggenol P.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce Sanggenol P.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of Sanggenol P with altered functional groups .

Scientific Research Applications

Sanggenol P has a wide range of scientific research applications, including:

Mechanism of Action

Sanggenol P exerts its effects primarily through its interaction with viral and cellular targets. It has been shown to inhibit the replication of hepatitis B virus by interfering with viral DNA synthesis. Additionally, Sanggenol P exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators and pathways .

Comparison with Similar Compounds

Sanggenol P is part of a larger group of flavonoids found in the Moraceae family. Similar compounds include:

Uniqueness: What sets Sanggenol P apart is its potent anti-hepatitis B virus activity, which is not as prominent in other similar compounds. This makes it a valuable compound for research focused on antiviral therapies .

Properties

IUPAC Name

2-[3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-12-22-29(34)20(11-9-18(3)4)13-23(30(22)35)26-16-25(33)28-24(32)14-21(31)15-27(28)36-26/h7,9-10,13-15,26,31-32,34-35H,6,8,11-12,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPROLIAXVJPKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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